molecular formula C10H15N3O B2367215 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2210047-36-0

1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No. B2367215
CAS RN: 2210047-36-0
M. Wt: 193.25
InChI Key: BJKSFVWLTBFCSG-UHFFFAOYSA-N
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Description

Azetidin-3-ol, a compound with a similar structure, is a solid substance with a molecular weight of 73.09 . It’s stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of azetidine derivatives often involves the reduction of azetidin-2-ones . For example, a protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines involves the reduction of C-3 functionalized azetidin-2-ones with sodium borohydride .


Molecular Structure Analysis

The InChI code for Azetidin-3-ol is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

In general, azetidine derivatives can undergo various chemical reactions. For instance, 1-cyclohexyl-2-phenylazetidin-3-ol can be oxidized under certain conditions .


Physical And Chemical Properties Analysis

Azetidin-3-ol is a solid substance with a molecular weight of 73.09 . It’s stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chlorogenic Acid: Biological and Pharmacological Effects

Chlorogenic Acid (CGA) demonstrates a range of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, and anti-inflammatory properties. Its influence on lipid metabolism and glucose regulation suggests potential applications in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Pyranopyrimidine Core in Medicinal Chemistry

The pyranopyrimidine core, related to the pyrimidine structure in "1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol," is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent investigations have focused on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, highlighting its significance in developing lead molecules for therapeutic purposes (Parmar et al., 2023).

Olfactomedin-like 3 and Tumorigenesis

Olfactomedin-like 3 (OLFML3) is a gene with notable functions in embryonic development and tumorigenesis, suggesting a link to various human diseases. The regulation mechanism and the role of OLFML3 in disease pathogenesis, including its involvement in tumor invasion and metastasis, underline the importance of further research in this area (Jin & Li, 2019).

β-Amino Acid Derivatives in Drug Research

Cyclic β-amino acids have generated significant interest in drug research due to their biological relevance. Various metathesis reactions have been utilized for their synthesis and further functionalization, indicating potential applications in the development of new therapeutic agents (Kiss et al., 2018).

Safety and Hazards

Azetidin-3-ol has a GHS05 pictogram, with the signal word “Danger”. It has hazard statements H314, and precautionary statements including P303+P361+P353-P363-P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501 .

properties

IUPAC Name

1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)10-11-4-3-9(12-10)13-5-8(14)6-13/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKSFVWLTBFCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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